Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and chloro groups, as well as an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Another method involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl formate under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole derivatives or reduced to remove the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole derivatives without the ester group.
Hydrolysis: Formation of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1H-pyrazole-4-carboxylate: Lacks the chloro and ethyl substituents, resulting in different chemical properties and reactivity.
4-chloro-3-ethyl-1-methylpyrazole: Similar structure but without the ester group, leading to different applications and reactivity.
1-ethyl-3-methyl-4-chloropyrazole: Similar structure but with different substituents, affecting its chemical behavior and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGPEUYGYJVICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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